molecular formula C6H5BrF2N2O B1381921 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine CAS No. 1557875-06-5

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Cat. No.: B1381921
CAS No.: 1557875-06-5
M. Wt: 239.02 g/mol
InChI Key: MLYBHGMRHXYECK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a chemical compound with the CAS Number: 1557875-06-5 . It has a molecular weight of 239.02 . The IUPAC name for this compound is this compound . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at refrigerator temperature . .

Scientific Research Applications

Spectroscopic and Computational Analysis

  • Spectroscopic Investigations : The compound 5-bromo-2-hydroxy pyrimidine, closely related to 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine, has been studied using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV–Vis. These studies provide insights into its molecular geometry, vibrational wavenumbers, optimal structure, and electronic properties (Chandralekha et al., 2020).

Synthesis and Characterization

  • Synthetic Applications : The compound has been used in synthesizing 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine, demonstrating its utility in the creation of new chemical entities with potential biological activities (Adhikari et al., 2012).
  • Palladium-Catalysed Cross-Coupling Reactions : It has been used in palladium-catalyzed cross-coupling reactions, showcasing its role as an intermediate in the synthesis of various pyrimidine compounds (Goodby et al., 1996).

Biological Activities and Molecular Interactions

  • Molecular Docking Studies : Docking studies of compounds similar to this compound have been conducted to predict binding orientation, affinity, and activity, indicating potential applications in drug discovery (Chandralekha et al., 2020).

Green Synthesis Techniques

  • Microwave-Assisted Synthesis : The compound has been synthesized using microwave-assisted green synthesis techniques, representing an environmentally friendly approach to its production (Feng, 2006).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYBHGMRHXYECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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